Ethyl 3-aminoisoxazole-5-carboxylate Ethyl 3-aminoisoxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 203586-94-1
VCID: VC2440619
InChI: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)
SMILES: CCOC(=O)C1=CC(=NO1)N
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Ethyl 3-aminoisoxazole-5-carboxylate

CAS No.: 203586-94-1

Cat. No.: VC2440619

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminoisoxazole-5-carboxylate - 203586-94-1

Specification

CAS No. 203586-94-1
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name ethyl 3-amino-1,2-oxazole-5-carboxylate
Standard InChI InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)
Standard InChI Key IVFDIGGPNNRPBK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NO1)N
Canonical SMILES CCOC(=O)C1=CC(=NO1)N

Introduction

Chemical Structure and Composition

Molecular Structure

Ethyl 3-aminoisoxazole-5-carboxylate contains a five-membered isoxazole ring that incorporates adjacent oxygen and nitrogen atoms in positions 1 and 2, respectively. The compound features an amino group (-NH2) attached to position 3 of the isoxazole ring, while an ethyl carboxylate group (-COOC2H5) is attached at position 5. This structural arrangement contributes to the compound's chemical properties and potential reactivity patterns. The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group creates an interesting electronic distribution within the molecule. The isoxazole core itself is an aromatic heterocycle that provides structural rigidity and specific reactivity patterns characteristic of aromatic compounds.

Structural Representations

The compound can be represented in various formats including 2D structural depictions and 3D conformers that provide information about its spatial arrangement. The 2D structure clearly shows the isoxazole ring with its substituents, while 3D conformers provide insights into the molecule's spatial orientation and potential for intermolecular interactions. The compound's SMILES notation is CCOC(=O)C1=CC(=NO1)N, which serves as a line notation method to represent the molecular structure in a computer-readable format. Additionally, the InChI representation (InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)) provides a standardized way to encode the molecular information.

Nomenclature and Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 3-amino-1,2-oxazole-5-carboxylate, which systematically describes the compound's structure according to IUPAC rules. This name directly indicates the presence of an ethyl ester group, an amino substituent at position 3, and a carboxylic acid derivative at position 5 of the isoxazole (1,2-oxazole) ring. The IUPAC name was computed by LexiChem 2.6.6 and serves as the standardized identifier for the compound in scientific literature. This systematic naming approach ensures that chemists worldwide can unambiguously identify the compound regardless of any common or trade names it might have.

Registry Numbers and Database Identifiers

Physical and Chemical Properties

Computed Chemical Identifiers

Various computational tools have been used to generate standardized identifiers for ethyl 3-aminoisoxazole-5-carboxylate. Its InChI (International Chemical Identifier) is InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8), which encodes the complete structural information in a text string. The corresponding InChIKey, IVFDIGGPNNRPBK-UHFFFAOYSA-N, serves as a fixed-length (27-character) identifier that is particularly useful for database searches and web applications. The SMILES notation, CCOC(=O)C1=CC(=NO1)N, provides another linear representation of the molecular structure that is widely used in cheminformatics. These computational identifiers facilitate the exchange of chemical information across different platforms and databases.

Synthesis and Preparation Methods

Laboratory Considerations

The synthesis of ethyl 3-aminoisoxazole-5-carboxylate would likely require careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reagents. Protection and deprotection strategies might be necessary to selectively introduce the amino group without affecting the carboxylate functionality. Purification techniques such as recrystallization, column chromatography, or preparative HPLC would be essential to obtain the compound in high purity. Given the presence of potentially reactive functional groups, storage conditions should be carefully controlled to prevent degradation, possibly including protection from light, moisture, and oxygen.

PropertyValue
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
CAS Number203586-94-1
IUPAC Nameethyl 3-amino-1,2-oxazole-5-carboxylate
InChIKeyIVFDIGGPNNRPBK-UHFFFAOYSA-N
Computed ByPubChem 2.1 (release 2021.05.07)

Identifiers and Synonyms

Table 2 presents the various identifiers and synonyms associated with ethyl 3-aminoisoxazole-5-carboxylate. This comprehensive list facilitates cross-referencing across different chemical databases and literature sources, ensuring that researchers can identify the compound regardless of the nomenclature system or identifier used in a particular context. The variety of synonyms and identifiers reflects the compound's presence in multiple chemical databases and commercial catalogs, indicating its relevance in chemical research and potential applications.

Identifier TypeValue
CAS Registry Number203586-94-1
DSSTox Substance IDDTXSID20456080
Wikidata IDQ82278287
MFCD NumberMFCD11111719
SMILESCCOC(=O)C1=CC(=NO1)N
InChIInChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)

Structural Comparison with Similar Compounds

Isoxazole Derivatives

Ethyl 3-aminoisoxazole-5-carboxylate belongs to the broader family of isoxazole derivatives, which are characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. While many isoxazole derivatives share the basic ring structure, they differ in the nature and position of substituents. Compounds with different substitution patterns may exhibit varying chemical reactivity and biological properties. For example, changing the position of the amino group from the 3-position to the 4- or 5-position would alter the electronic distribution within the molecule, potentially affecting its interactions with biological targets. Similarly, modifying the carboxylate group or replacing it with other functional groups would change the compound's physicochemical properties and potential applications.

Ester Variations

The ethyl ester group in ethyl 3-aminoisoxazole-5-carboxylate could be replaced with other alkyl esters (such as methyl, propyl, or butyl) or more complex ester groups to create a series of related compounds. These variations would primarily affect the lipophilicity and steric properties of the molecule, which in turn could influence its solubility, membrane permeability, and interactions with potential biological targets. The ester group could also be hydrolyzed to form the corresponding carboxylic acid, which would have significantly different properties, including increased water solubility and the ability to form salts. Such structural modifications are common strategies in medicinal chemistry to optimize the properties of lead compounds.

Future Research Directions

Structure-Activity Relationship Studies

Future research on ethyl 3-aminoisoxazole-5-carboxylate could focus on exploring structure-activity relationships by synthesizing a series of derivatives with modifications to the amino group, the carboxylate group, or the isoxazole ring itself. Such studies would help to identify how structural changes affect the compound's chemical reactivity and potential biological activities. This approach could lead to the development of compounds with enhanced properties for specific applications, such as improved binding to biological targets or optimized physicochemical characteristics. Computational methods, including molecular modeling and docking studies, could complement experimental work by predicting how structural modifications might affect the compound's interactions with potential biological targets.

Spectroscopic Characterization

Comprehensive spectroscopic characterization of ethyl 3-aminoisoxazole-5-carboxylate using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would provide valuable information about its structural and electronic properties. NMR studies could reveal details about the electronic environment of different atoms in the molecule, while IR spectroscopy would provide insights into the vibrational modes associated with specific functional groups. X-ray crystallography, if suitable crystals can be obtained, would definitively establish the three-dimensional structure of the compound, including bond lengths, angles, and intermolecular interactions in the solid state. Such detailed characterization would enhance our understanding of the compound's properties and behavior.

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